molecular formula C18H10FN5O B611738 2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile CAS No. 1369344-82-0

2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile

Cat. No. B611738
M. Wt: 331.31
InChI Key: OBFRNKSPNQSVFR-UHFFFAOYSA-N
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Description

VU0366058 is a bioactive chemical.

Scientific Research Applications

Tumor Imaging with Positron Emission Tomography

A study by Xu et al. (2012) explored derivatives of pyrazolo[1,5-a]pyrimidine for tumor imaging using PET (Positron Emission Tomography). They modified the derivatives by introducing polar groups and conducted in vitro and in vivo studies, showing promising results in tumor uptake.

Synthesis of New Derivatives

Research by Ali et al. (2016) focused on synthesizing new derivatives of pyrazole-4-carbonitrile, demonstrating the versatility of this compound in creating various substituted pyrazoles, pyrimidines, and azolopyrimidines.

Antifungal and Antibacterial Studies

A study by Youssef and Omar (2007) synthesized a derivative of 7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile and found it to exhibit excellent biocidal properties in some cases.

Investigation of Synthesized Compounds

Research by Mahmoud et al. (2011) synthesized various pyrimidine derivatives and investigated their potential for anti-avian influenza virus activity, although no significant antiviral activity was found.

Synthesis of Aroylhydrazino Derivatives

A study by Pragna et al. (2014) synthesized and characterized N'-(5-Cyano-4-(4-fluorophenyl)-1,6-dihydro-1-methyl-6-oxopyrimidin-2yl)-4-methylbenzohydrazide, demonstrating the compound's potential in pharmacological applications.

Anticonvulsant and Neurotoxicity Evaluation

Shaquiquzzaman et al. (2012) Shaquiquzzaman et al. (2012) evaluated the anticonvulsant and neurotoxicity effects of certain pyrimidine-5-carbonitrile derivatives, identifying several compounds with significant anticonvulsant activity.

Synthesis and Antibacterial Activity

Rostamizadeh et al. (2013) Rostamizadeh et al. (2013) synthesized derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their antibacterial activity, demonstrating their potential as antimicrobial agents.

Synthesis of Novel Heterocycles and Antioxidant Activity

Salem and Errayes (2016) Salem and Errayes (2016) used 4-(Benzo[d][1,3]dioxol-5-yl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile to construct various heterocyclic systems, showing potent antioxidant activity in the synthesized compounds.

Antimicrobial and Antifungal Agents

Al-Omran et al. (2002) Al-Omran et al. (2002) synthesized derivatives incorporating benzotriazole and evaluated their antimicrobial and antifungal activities, establishing their potential as antimicrobial agents.

properties

CAS RN

1369344-82-0

Product Name

2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile

Molecular Formula

C18H10FN5O

Molecular Weight

331.31

IUPAC Name

2-[(1,3-benzoxazol-2-yl)amino]-4-(4-fluorophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H10FN5O/c19-13-7-5-11(6-8-13)16-12(9-20)10-21-17(23-16)24-18-22-14-3-1-2-4-15(14)25-18/h1-8,10H,(H,21,22,23,24)

InChI Key

OBFRNKSPNQSVFR-UHFFFAOYSA-N

SMILES

N#CC1=CN=C(NC2=NC3=CC=CC=C3O2)N=C1C4=CC=C(F)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU0366058, VU 0366058, VU-0366058

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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